molecular formula C10H10O5 B2739747 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid CAS No. 1119833-01-0

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Cat. No. B2739747
CAS RN: 1119833-01-0
M. Wt: 210.185
InChI Key: WZJGVPWIHHYBEG-UHFFFAOYSA-N
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Description

“7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” is a chemical compound with the molecular formula C10H10O5 . It contains a total of 26 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 3 ethers (aromatic) .


Molecular Structure Analysis

The molecular structure of “7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” includes 2 six-membered rings and 1 ten-membered ring. It also contains 1 carboxylic acid (aromatic), 1 hydroxyl group, and 3 ethers (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” include a molecular weight of 210.18, and it has 2 rotatable bonds. It also has a topological polar surface area of 65 .

Scientific Research Applications

Organic Building Blocks

This compound serves as an organic building block in chemical synthesis. It can be used to construct complex molecules for pharmaceuticals, agrochemicals, and materials science. Its molecular structure allows for versatile derivatization, which is essential for creating a diverse range of chemical entities with varying properties .

Medicinal Chemistry

In medicinal chemistry, 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid can be employed to design and develop new drug candidates. Its structure is conducive to binding with biological targets, making it a valuable scaffold for the discovery of new therapeutic agents .

Analytical Chemistry

Due to its unique chemical properties, this compound can be used as a standard or reference material in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring the accuracy and reliability of chemical analyses .

Material Science

The compound’s molecular framework is useful in material science, particularly in the development of organic electronic materials. Its electron-rich nature can contribute to the conductivity and stability of organic semiconductors, which are used in a variety of electronic devices .

Environmental Studies

In environmental studies, derivatives of this compound can be analyzed for their biodegradability and environmental impact. Understanding the breakdown and interaction of such compounds with the ecosystem is vital for assessing the ecological footprint of chemical substances .

properties

IUPAC Name

6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-13-7-5-9-8(14-2-3-15-9)4-6(7)10(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJGVPWIHHYBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Synthesis routes and methods

Procedure details

In a 2 mL microwave vial, methyl 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (273 mg, 1 mmol) and CuBr (14.3 mg, 0.1 mmol) were dissolved in dry DMF and was placed in ice bath. Sodium methoxide (540 mg, 10 mmol) was added into the reaction mixture dropwise while stirring at 0° C. The reaction was warmed to room temperature and stirred for 45 minutes. The reaction was then placed in a microwave reactor for 5 minutes at 135° C. The reaction mixture was dissolved in water and washed with ethyl acetate. The water layer was collected and acidified to pH 4 with 1M HCl. The product was extracted using ethyl acetate then dried over sodium sulfate. The solvent was evaporated under vacuum to give the desired intermediate of 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid which was used directly without further purification. Yield 57%. MS M+H calculated 211.1, found 211.1.
Quantity
273 mg
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
14.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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